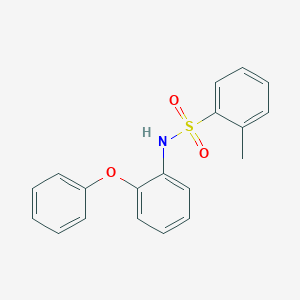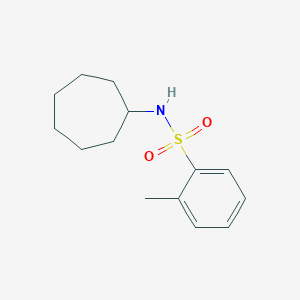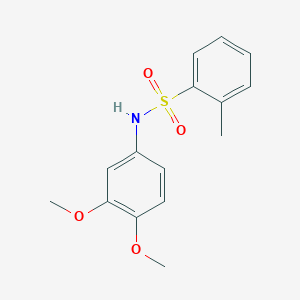![molecular formula C12H17NO2 B290812 N-[1-(hydroxymethyl)propyl]-3-methylbenzamide CAS No. 791831-61-3](/img/structure/B290812.png)
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide, also known as Triclosan, is a synthetic antimicrobial agent that has been widely used in various consumer products, such as soaps, toothpaste, and cosmetics. Triclosan has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria, fungi, and viruses.
Mechanism of Action
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide works by inhibiting the activity of enoyl-acyl carrier protein reductase (ENR), which is an essential enzyme in the bacterial fatty acid synthesis pathway. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide binds to the active site of ENR and prevents the conversion of enoyl-ACP to acyl-ACP, which is required for the synthesis of bacterial cell membranes. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has also been found to disrupt membrane integrity and permeability, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been found to have a range of biochemical and physiological effects on bacteria, fungi, and viruses. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been found to inhibit bacterial growth and biofilm formation, reduce bacterial virulence, and enhance the effectiveness of antibiotics. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has also been found to have antifungal and antiviral properties. However, N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been found to have negative effects on the environment and human health, such as disrupting endocrine function and promoting antibiotic resistance.
Advantages and Limitations for Lab Experiments
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has several advantages for lab experiments, such as its broad-spectrum antimicrobial activity, low toxicity, and ease of use. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide can be used to study the effects of antimicrobial agents on bacterial growth, biofilm formation, and antibiotic resistance. However, N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has several limitations for lab experiments, such as its potential to disrupt endocrine function and promote antibiotic resistance, which can affect the validity of experimental results.
Future Directions
There are several future directions for the study of N-[1-(hydroxymethyl)propyl]-3-methylbenzamide. One direction is to develop alternative antimicrobial agents that are less harmful to the environment and human health. Another direction is to study the effects of N-[1-(hydroxymethyl)propyl]-3-methylbenzamide on the microbiome and its potential to disrupt microbial communities. Additionally, there is a need to study the environmental fate and transport of N-[1-(hydroxymethyl)propyl]-3-methylbenzamide and its potential to accumulate in aquatic systems. Finally, there is a need to develop new methods for detecting N-[1-(hydroxymethyl)propyl]-3-methylbenzamide in environmental and biological samples.
Synthesis Methods
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide can be synthesized through a multi-step process starting from 2,4-dichlorophenol. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichloro-5-hydroxybenzaldehyde through a series of reactions. The second step involves the condensation of 2,4-dichloro-5-hydroxybenzaldehyde with propylene oxide to form N-[1-(hydroxymethyl)propyl]-2,4-dichloro-5-hydroxybenzamide. The final step involves the methylation of N-[1-(hydroxymethyl)propyl]-2,4-dichloro-5-hydroxybenzamide to form N-[1-(hydroxymethyl)propyl]-3-methylbenzamide.
Scientific Research Applications
N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria, fungi, and viruses. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been used in various scientific research applications, such as in microbiology, environmental science, and pharmacology. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been used to study the effects of antimicrobial agents on bacterial growth, biofilm formation, and antibiotic resistance. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has also been used to study the environmental fate and transport of antimicrobial agents in aquatic systems. In pharmacology, N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been used to study the mechanism of action and toxicity of antimicrobial agents.
properties
CAS RN |
791831-61-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-3-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-3-11(8-14)13-12(15)10-6-4-5-9(2)7-10/h4-7,11,14H,3,8H2,1-2H3,(H,13,15) |
InChI Key |
BKXXMDOORMDWBT-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC(=O)C1=CC=CC(=C1)C |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)







![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)


![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)
